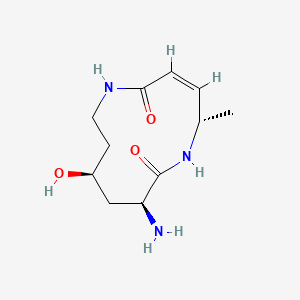
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione is a cyclic amine derived from the enzymatic degradation of glidobactins, which are lipopeptide antibiotics. It is a key intermediate in the synthesis of acyl analogues of glidobactin and has significant applications in the field of antibiotics .
Vorbereitungsmethoden
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione is primarily prepared through enzymatic degradation of glidobactins. The process involves the use of a bacterial strain of Pseudomonas sp. that exhibits glidobactin deacylating activity. The enzymatic treatment of glidobactins results in the formation of glidobamine and other degradation products . Industrial production methods for glidobamine involve the fermentation of Polyangium brachysporum sp. nov. strain ATCC53080, followed by enzymatic cleavage using specific acylases .
Analyse Chemischer Reaktionen
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various acyl analogues of glidobactin.
Biology: this compound is studied for its role in the enzymatic degradation of lipopeptide antibiotics.
Industry: This compound is used in the industrial production of semisynthetic analogues of antibiotics.
Wirkmechanismus
The mechanism of action of glidobamine involves its role as an intermediate in the enzymatic degradation of glidobactins. It is formed through the cleavage of glidobactin A by papain at specific sites, resulting in the formation of glidobamine and other degradation products. This process is crucial for the synthesis of diverse semisynthetic analogues of glidobactin .
Vergleich Mit ähnlichen Verbindungen
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione is unique compared to other similar compounds due to its specific role in the degradation of glidobactins and its applications in antibiotic synthesis. Similar compounds include other cyclic amines and lipopeptide antibiotics, but glidobamine stands out due to its specific enzymatic formation and its role as an intermediate in the synthesis of acyl analogues of glidobactin .
Eigenschaften
CAS-Nummer |
108351-42-4 |
|---|---|
Molekularformel |
C11H19N3O3 |
Molekulargewicht |
241.291 |
IUPAC-Name |
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione |
InChI |
InChI=1S/C11H19N3O3/c1-7-2-3-10(16)13-5-4-8(15)6-9(12)11(17)14-7/h2-3,7-9,15H,4-6,12H2,1H3,(H,13,16)(H,14,17)/b3-2-/t7-,8-,9-/m0/s1 |
InChI-Schlüssel |
LQWFNYXYRHQGHO-ACSLGPAPSA-N |
SMILES |
CC1C=CC(=O)NCCC(CC(C(=O)N1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















